molecular formula C10H6BrNO3 B12352065 3-bromo-4-oxo-3H-quinoline-6-carboxylic acid

3-bromo-4-oxo-3H-quinoline-6-carboxylic acid

Cat. No.: B12352065
M. Wt: 268.06 g/mol
InChI Key: YWTJKISSLMXDPW-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a bromine atom at the 3rd position, a keto group at the 4th position, and a carboxylic acid group at the 6th position on the quinoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-oxo-3H-quinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives followed by oxidation and carboxylation reactions. One common method includes the bromination of 4-hydroxyquinoline using N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 3-bromo-4-hydroxyquinoline is then oxidized to form the keto group at the 4th position. Finally, the carboxylation of the 6th position is achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form quinoline-4,6-dicarboxylic acid.

    Reduction: The keto group can be reduced to form 3-bromo-4-hydroxyquinoline-6-carboxylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-oxo-3H-quinoline-6-carboxylic acid involves its interaction with various molecular targets. The bromine atom and keto group facilitate binding to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group enhances solubility and bioavailability, allowing the compound to reach its targets effectively. The exact pathways and molecular targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline-3-carboxylic acid: Similar structure but with the bromine atom at the 6th position.

    4-Hydroxy-2-quinolones: Differ in the position of the hydroxy and keto groups.

    3-Bromoquinoline: Lacks the keto and carboxylic acid groups.

Uniqueness

3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid is unique due to the combination of functional groups that allow for diverse chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

3-bromo-4-oxo-3H-quinoline-6-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4,7H,(H,14,15)

InChI Key

YWTJKISSLMXDPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C(C=N2)Br

Origin of Product

United States

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